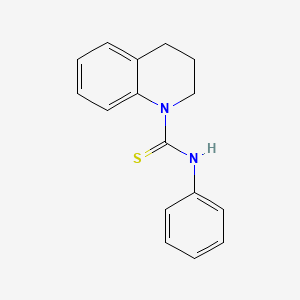

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Description

Properties

IUPAC Name |

N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWCZYTUBWQYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

NPTQ is notable for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : NPTQ has shown promise in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Studies suggest that NPTQ may inhibit certain cancer cell lines, indicating its potential as an anticancer drug.

- Enzyme Inhibition : It has been investigated as an inhibitor for enzymes such as 17β-hydroxysteroid dehydrogenase type 1, which is implicated in estrogen-dependent cancers .

Synthetic Applications

NPTQ serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : NPTQ can be used as a precursor for synthesizing more complex organic molecules and heterocyclic compounds.

- Modification Potential : The presence of the carbothioamide group allows for further chemical modifications to enhance desired properties or introduce new functionalities .

Biological Interaction Studies

Research into NPTQ's interaction with biological macromolecules has revealed significant insights:

- Binding Affinities : Studies employing molecular docking simulations have assessed NPTQ's binding affinities with proteins and nucleic acids, critical for understanding its mechanism of action.

- Therapeutic Potential : The compound's interactions suggest potential therapeutic applications in treating diseases linked to the targets it binds .

Case Studies and Research Findings

Several studies have documented the applications of NPTQ:

- A study published in ChemMedChem explored the synthesis and biological evaluation of NPTQ derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 1. The findings indicated that specific modifications could enhance inhibitory activity against this enzyme .

- Another investigation focused on the compound's antimicrobial properties, revealing effective inhibition against various pathogenic bacteria and fungi, suggesting its potential use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activities

- Anticancer Properties : N-phenyl-1,2,3,4-tetrahydroquinoline derivatives have shown promising anticancer activity. A study synthesized various derivatives and evaluated their cytotoxic effects against several human cancer cell lines including NCI-H23, ACHN, MDA-MB-231, and PC-3. Among these, certain derivatives exhibited potent inhibition of LPS-induced NF-κB transcriptional activity and significant cytotoxicity, suggesting their potential as cancer therapeutics .

- Anti-inflammatory Effects : The compound has also been identified as an effective inhibitor of pro-inflammatory mediators. In vitro studies demonstrated that derivatives could significantly reduce levels of IL-6 and TNF-α in LPS-stimulated cells. Compounds with specific substitutions showed enhanced anti-inflammatory activity, indicating a correlation between chemical structure and biological efficacy .

- Neuroprotective Activity : Research indicates that tetrahydroquinoline derivatives may possess neuroprotective properties. They have been explored for their ability to inhibit neuroinflammation and neuronal apoptosis, making them candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-phenyl-1,2,3,4-tetrahydroquinoline derivatives is highly dependent on their structural modifications. Key findings include:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at specific positions on the phenyl ring significantly enhance NF-κB inhibition compared to electron-donating groups (e.g., -OH). This suggests that the electronic nature of substituents plays a critical role in modulating biological activity .

- Positioning of Functional Groups : Variations in the positioning of functional groups on the tetrahydroquinoline scaffold have been shown to influence both cytotoxicity and anti-inflammatory effects. For instance, different substitutions at the R1 and R2 positions can lead to marked differences in activity profiles .

Table 1: Cytotoxicity of N-phenyl-1,2,3,4-tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| 6g | MDA-MB-231 | 0.70 ± 0.071 | Anticancer |

| 6h | ACHN | 2.7 ± 0.42 | Anticancer |

| HSR1101 | BV2 Cells | <30 | Anti-inflammatory |

| HSR1102 | BV2 Cells | <30 | Anti-inflammatory |

Table 2: Inhibition of Pro-inflammatory Mediators

| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|

| HSR1101 | 20–40 | <30 |

| HSR1102 | 20–40 | <30 |

| HSR1105 | 40–80 | ~70 |

Case Studies

Case Study 1: Anticancer Evaluation

In a comprehensive study assessing various tetrahydroquinoline derivatives against cancer cell lines, derivative 6g was identified as a potent inhibitor with an IC50 value significantly lower than established reference compounds. This finding underscores the potential for further development into effective anticancer agents.

Case Study 2: Neuroinflammation

A study focusing on neuroinflammatory responses demonstrated that specific tetrahydroquinoline derivatives could inhibit the production of inflammatory cytokines in BV2 microglial cells stimulated by LPS. These results highlight the therapeutic potential in neurodegenerative conditions where inflammation plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.